Trioctyl trimellitate
Description
Structure
2D Structure
Properties
IUPAC Name |
tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C33H54O6/c1-7-13-16-25(10-4)22-37-31(34)28-19-20-29(32(35)38-23-26(11-5)17-14-8-2)30(21-28)33(36)39-24-27(12-6)18-15-9-3/h19-21,25-27H,7-18,22-24H2,1-6H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRADHMIOFJQKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O6 | |
| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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DSSTOX Substance ID |
DTXSID9026265 | |
| Record name | Tris(2-ethylhexyl) trimellitate | |
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Molecular Weight |
546.8 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(2-ethylhexyl) trimellitate is a yellow oily liquid. (NTP, 1992), Liquid; Liquid, Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Yellow liquid; [HSDB] Light yellow odorless viscous liquid; [MSDSonline] | |
| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester | |
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| Record name | Tris(2-ethylhexyl) trimellitate | |
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Boiling Point |
414 °C | |
| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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Flash Point |
greater than 200 °F (NTP, 1992), 263 °C (505 °F) (Closed cup) | |
| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 3.9X10-4 mg/L at 25 °C | |
| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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Color/Form |
Yellow oily liquid | |
CAS No. |
3319-31-1, 82643-26-3 | |
| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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| Record name | Trioctyl trimellitate | |
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| Record name | Tris(2-ethylhexyl) trimellitate | |
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| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester | |
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| Record name | Tris(2-ethylhexyl) trimellitate | |
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| Record name | Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate | |
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| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester | |
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| Record name | TRIETHYLHEXYL TRIMELLITATE | |
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| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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Melting Point |
-46 °C | |
| Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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Ii. Synthesis and Manufacturing Methodologies for Tris 2 Ethylhexyl Trimellitate
Esterification Reactions in Tris(2-ethylhexyl) trimellitate Production
Esterification is the cornerstone of TOTM synthesis, involving the reaction of an acid (or its anhydride) with an alcohol to form an ester and water. The selection of catalysts and management of reaction conditions are critical to drive the reaction towards high yields of the desired product. researchgate.net
The most common and direct route for synthesizing Tris(2-ethylhexyl) trimellitate involves the esterification of trimellitic anhydride (B1165640) with 2-ethylhexanol. specialchem.com In this process, trimellitic anhydride and 2-ethylhexanol are reacted at elevated temperatures in the presence of a catalyst. The reaction proceeds in a stepwise manner, forming the mono-, di-, and finally the tri-ester.
A typical laboratory-scale synthesis involves heating a mixture of trimellitic anhydride and a molar excess of 2-ethylhexanol. For instance, one mole of trimellitic anhydride can be reacted with approximately 1.8 moles of 2-ethylhexanol. The reaction is initiated by heating the mixture to around 150°C with stirring and nitrogen gas introduction to facilitate the removal of water, which is a byproduct of the esterification. The temperature is gradually increased to about 220°C over several hours to drive the reaction to completion. The progress of the reaction is often monitored by measuring the acid number of the mixture, which decreases as the carboxylic acid groups of the trimellitic anhydride are converted to esters.
However, this direct esterification method can be influenced by impurities present in the raw material, trimellitic anhydride. Impurities such as phthalic anhydride, m-phthalic acid, and p-phthalic acid can also react with 2-ethylhexanol, leading to the formation of corresponding esters. These byproducts can be difficult to remove by conventional purification methods like rectification due to their high boiling points, potentially limiting the final purity of the TOTM to 95-96%. google.com
To improve the rate and efficiency of the esterification reaction, various catalytic systems are employed. The choice of catalyst is crucial as it can significantly influence the reaction time, temperature, and selectivity. Commonly used catalysts include organometallic compounds and strong acids.
Titanate catalysts, such as tetraisopropyl titanate and octylene glycol titanate, are frequently used in the synthesis of TOTM. These catalysts are effective in promoting the esterification reaction at high temperatures. For example, in a synthesis process, a small amount of octylene glycol titanate (e.g., 0.2 grams per mole of trimellitic anhydride) can be added to the reactant mixture. The catalytic activity of these titanates is attributed to their ability to activate the carbonyl group of the anhydride, making it more susceptible to nucleophilic attack by the alcohol.
Sulfated zirconia (SO₄²⁻/ZrO₂) has also been investigated as a solid acid catalyst. This type of catalyst offers advantages such as ease of separation from the reaction mixture and potential for reuse. The catalytic activity of sulfated zirconia is linked to the presence of superacid sites on its surface.
The selection of the optimal catalyst and its concentration is a key factor in optimizing the synthesis process, balancing reaction speed with the minimization of side reactions and catalyst-related impurities in the final product. researchgate.net
Advanced Synthesis Approaches for Tris(2-ethylhexyl) trimellitate
To overcome the challenges associated with direct esterification, particularly regarding product purity, alternative synthesis pathways have been developed. These advanced approaches often involve a two-step process of methyl esterification followed by transesterification.
An alternative and increasingly favored method for producing high-purity TOTM involves a two-step process. google.comgoogle.com The first step is the methyl esterification of trimellitic anhydride with methanol (B129727) to produce trimethyl trimellitate. google.comgoogle.com This reaction is typically carried out under catalytic conditions. google.comgoogle.com The resulting trimethyl trimellitate is then purified, often through rectification, to achieve a high-purity intermediate with a low color number. google.comgoogle.com
The second step is the transesterification of the purified trimethyl trimellitate with 2-ethylhexanol. google.comgoogle.com In this reaction, the methyl groups of the trimethyl trimellitate are exchanged with 2-ethylhexyl groups. This reaction is also catalyzed, often using a titanate catalyst like tetraisopropyl titanate. google.com The reaction mixture, containing trimethyl trimellitate, 2-ethylhexanol, and the catalyst, is heated to around 220°C for several hours. google.com The methanol produced during the transesterification is continuously removed to drive the reaction to completion. google.com
This two-step pathway offers significant advantages in terms of product purity. By first creating and purifying the trimethyl trimellitate intermediate, many of the impurities present in the initial trimellitic anhydride can be effectively removed. google.comgoogle.com This leads to a final TOTM product with a higher purity (potentially 95%-99.0%) and a lower color number compared to the direct esterification route. google.com
A typical transesterification process might involve reacting trimethyl trimellitate with 2-ethylhexanol in a weight ratio of approximately 100:300, with a catalyst concentration of about 0.3% by weight. google.com The reaction is carried out under normal pressure and a temperature of 220°C for about 3.5 hours. google.com
Optimizing the purity and yield of Tris(2-ethylhexyl) trimellitate is a primary focus in its industrial production. Several strategies are employed to achieve high-quality products.
In the direct esterification route, the purity of the raw material, trimellitic anhydride, is a critical factor. Using higher-grade trimellitic anhydride with lower levels of impurities will naturally lead to a purer final product.
For the methyl esterification and transesterification pathway, the purification of the trimethyl trimellitate intermediate is a key optimization step. Rectification, a fractional distillation process, is used to separate the trimethyl trimellitate from lower and higher boiling point impurities, resulting in a high-purity intermediate. google.comgoogle.com
Following the esterification or transesterification reaction, the crude TOTM product undergoes a series of refining steps. These typically include:
Neutralization: To remove any remaining acidic catalysts or unreacted acidic species.
Washing: To remove salts and other water-soluble impurities.
Dehydration/Desolventizing: The removal of any residual water or alcohol (like 2-ethylhexanol or methanol) is crucial. This is often achieved by heating the product under vacuum. For instance, after the transesterification reaction, the vessel can be subjected to a vacuum of around 300-500 Pa while the temperature is gradually decreased from 220°C to 150°C to remove volatile components. google.com
Filtration: To remove any solid impurities or catalyst residues.
These purification strategies are essential for producing TOTM that meets the stringent quality requirements for its various applications, particularly in the electronics and medical fields. The final product quality is often assessed by parameters such as ester content, color number, and the concentration of specific impurities like phthalates. google.com
Industrial Scale-Up and Process Engineering Considerations for Tris(2-ethylhexyl) trimellitate Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of Tris(2-ethylhexyl) trimellitate requires careful consideration of several process engineering factors to ensure efficiency, safety, and product consistency. researchgate.net
Reactor Design and Material: The choice of reactor is critical. Industrial-scale reactors are typically large, jacketed vessels made of stainless steel or other corrosion-resistant alloys to withstand the high reaction temperatures and potentially corrosive nature of the reactants and catalysts. The reactor must be equipped with an efficient agitation system to ensure proper mixing of the reactants and uniform temperature distribution, which is vital for controlling the reaction rate and preventing localized overheating.
Heat Transfer and Temperature Control: Esterification reactions are typically endothermic, requiring a significant input of heat to maintain the desired reaction temperature. Industrial reactors are equipped with heating jackets or internal heating coils that use high-temperature fluids like steam or hot oil. Precise temperature control is crucial for optimizing the reaction kinetics and minimizing side reactions. Conversely, efficient cooling systems are also necessary for controlling exothermic events and for cooling the product batch after the reaction is complete.
Water Removal: The continuous removal of water, a byproduct of the esterification reaction, is essential to drive the equilibrium towards the formation of the ester and achieve high conversion rates. On an industrial scale, this is often accomplished using a distillation column connected to the reactor. The water is removed as an azeotrope with the excess alcohol (2-ethylhexanol). The overhead vapors are condensed, and the water is separated from the alcohol, which can then be recycled back into the reactor.
Vacuum System: A robust vacuum system is necessary for the purification steps, particularly for the removal of excess alcohol and other volatile impurities at the end of the reaction. Operating under reduced pressure allows for distillation at lower temperatures, which helps to prevent thermal degradation of the final product.
Raw Material Handling and Storage: Industrial production requires the handling and storage of large quantities of raw materials, including trimellitic anhydride (a solid) and 2-ethylhexanol (a liquid). Appropriate storage tanks, silos, and conveying systems are needed. Safety precautions must be in place to handle these chemicals, which may be flammable or irritant.
Process Control and Automation: Modern industrial plants for TOTM production are highly automated. A distributed control system (DCS) is used to monitor and control key process parameters such as temperature, pressure, flow rates, and agitator speed. This level of automation ensures consistent product quality, optimizes energy consumption, and enhances operational safety.
By carefully addressing these engineering challenges, manufacturers can establish a robust and efficient industrial-scale process for the synthesis of high-quality Tris(2-ethylhexyl) trimellitate.
Iii. Analytical Chemistry and Characterization of Tris 2 Ethylhexyl Trimellitate
Chromatographic Techniques for Tris(2-ethylhexyl) trimellitate Analysis
Chromatography, a cornerstone of separation science, plays a pivotal role in the analysis of TOTM. It allows for the isolation of the compound from complex mixtures, a necessary prerequisite for accurate quantification and identification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely used technique for the determination of TOTM. researchgate.netnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
A developed and validated LC-MS/MS method for quantifying TOTM released from polyvinyl chloride (PVC) medical devices into intravenous preparations showcases the technique's utility. nih.gov In this method, liquid chromatography is performed using an Inertsil-C8 column with an isocratic mobile phase of acetonitrile (B52724) and water (90:10, v/v). nih.gov Detection is achieved with a tandem mass spectrometer equipped with a turbo ionspray ionization source operating in the positive ion mode. nih.gov This specific method demonstrates high sensitivity, with a limit of detection (LOD) of 0.5 ng/mL and a limit of quantification (LOQ) of 1.0 ng/mL for a standard solution of TOTM. nih.gov The average recovery of TOTM was found to be 101.1%, indicating excellent accuracy. nih.gov
The power of LC-MS/MS also lies in its ability to analyze complex biological samples. For instance, it has been successfully applied to the isomeric separation and quantification of TOTM and its metabolites, such as di-(2-ethylhexyl) trimellitates and mono-(2-ethylhexyl) trimellitates, in blood. nih.gov This is achieved through liquid-liquid extraction followed by reversed-phase HPLC separation using core-shell material, with quantification by electrospray ionization (ESI)-tandem mass spectrometry in negative ionization mode. nih.gov The detection limits for TOTM analytes in blood were reported to be in the range of 0.7-5.5 μg/L. nih.gov
Table 1: LC-MS/MS Method Parameters for TOTM Analysis
| Parameter | Value |
| Column | Inertsil-C8 (50 mm x 2.1 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile:Water (90:10, v/v), isocratic nih.gov |
| Flow Rate | 0.2 mL/min nih.gov |
| Ionization Mode | Positive Ion, Turbo Ionspray nih.gov |
| LOD | 0.5 ng/mL nih.gov |
| LOQ | 1.0 ng/mL nih.gov |
| Recovery | 101.1% nih.gov |
This table presents a summary of the LC-MS/MS method parameters used for the determination of TOTM in intravenous preparations, as detailed in the cited research.
High-performance liquid chromatography (HPLC) is another fundamental technique for the analysis of TOTM. researchgate.net It is often used as a primary separation method before detection by other means, such as mass spectrometry. researchgate.net
In one application, the presence of TOTM in an extract sample was confirmed using HPLC. researchgate.net A reverse-phase (RP) HPLC method with straightforward conditions has been described for the analysis of TOTM. sielc.com This method utilizes a mobile phase composed of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, the phosphoric acid can be substituted with formic acid. sielc.com The retention time for a TOTM standard product under specific chromatographic conditions has been reported to be approximately 17.0 minutes. omicsonline.org
Furthermore, a fast HPLC method has been developed for the simultaneous determination of TOTM and its primary degradation products in blood, demonstrating the versatility of HPLC in metabolic studies. nih.govresearchgate.net This method employs a core-shell material for chromatographic separation, enabling the selective and sensitive quantification of multiple analytes in under 30 minutes. nih.govresearchgate.net
Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) represents a significant advancement in chromatographic analysis, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC.
A sensitive UHPLC-MS/MS method has been developed for the simultaneous quantification of six major TOTM metabolites in urine. nih.gov This method involves online solid-phase extraction (SPE) for analyte enrichment, followed by UHPLC separation and detection by tandem mass spectrometry. nih.gov The use of isotopically labeled internal standards ensures high precision, with relative standard deviations well below 10%. nih.gov The method boasts impressive sensitivity, with detection limits ranging from 0.01 to 0.04 µg/L. nih.gov The enhanced separation efficiency of UHPLC is particularly crucial for resolving the regioisomeric structures of the TOTM metabolites. nih.gov
Spectroscopic and Other Advanced Characterization Methods for Tris(2-ethylhexyl) trimellitate
Spectroscopic techniques provide invaluable information about the molecular structure and identity of TOTM. When coupled with chromatographic methods, they offer a comprehensive analytical toolkit.
Mass spectrometry (MS) is an indispensable tool for the molecular identification of TOTM and the characterization of its metabolites. researchgate.netnih.gov When a molecule is introduced into the mass spectrometer, it is ionized and then fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
In the analysis of TOTM, a protonated molecule [M+H]+ is typically observed in the mass spectrum. nih.gov For TOTM, with a molecular weight of 546.78 g/mol , an intense peak at m/z = 547 is characteristic. scbt.comosti.gov Electron ionization mass spectrometry of tri(2-ethylhexyl) trimellitate reveals characteristic fragment ions at m/z values such as 435.2, 323.1, and 305.1. nih.govnist.gov
Mass spectrometry is also central to metabolite profiling. Studies have identified several metabolites of TOTM, including mono-(2-ethylhexyl)trimellitate (MEHT) and its further oxidized products, which are excreted in urine. nih.gov LC-MS/MS methods have been developed to specifically target and quantify these metabolites, providing insights into the metabolic fate of TOTM in biological systems. nih.govnih.gov
Table 2: Key Mass Spectrometry Data for TOTM
| Ion | m/z |
| Protonated Molecule [M+H]+ | 547.3993 nih.gov |
| Fragment Ion 1 | 435.2 nih.gov |
| Fragment Ion 2 | 323.1 nih.gov |
| Fragment Ion 3 | 305.1 nih.gov |
This table summarizes key mass-to-charge ratios (m/z) observed in the mass spectrum of Tris(2-ethylhexyl) trimellitate, which are crucial for its identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds like TOTM. Both ¹H NMR and ¹³C NMR are employed to probe the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
The ¹H NMR spectrum of TOTM provides information about the different types of protons and their connectivity. nih.govchemicalbook.com Similarly, the ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. nih.gov While detailed spectral data is highly specific and found in specialized databases, the general principle involves analyzing chemical shifts, signal integrations, and coupling patterns to piece together the molecular puzzle. nih.govnih.gov The consistency of these spectra with the expected structure of TOTM serves as a definitive confirmation of its identity. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Structural Confirmation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for confirming the molecular structure of Tris(2-ethylhexyl) trimellitate (TOTM). These non-destructive techniques provide detailed information about the chemical functional groups and molecular vibrations within the compound. videleaf.comyoutube.comnih.gov
The FTIR spectrum of TOTM is characterized by several distinct absorption bands that correspond to specific vibrational modes of its constituent groups. A particularly strong peak is observed at approximately 1726 cm⁻¹, which is indicative of the stretching vibration of the ester carbonyl (C=O) groups. researchgate.net The presence of the aromatic ring is confirmed by weak peaks around 1574 cm⁻¹ and 1607 cm⁻¹. researchgate.net Vibrations associated with the carbon-hydrogen bonds in the ethylhexyl chains are also prominent. Peaks at 2956 cm⁻¹, 2927 cm⁻¹, and 2871 cm⁻¹ correspond to the asymmetric stretching of methyl (CH₃), asymmetric stretching of methylene (B1212753) (CH₂), and symmetric stretching of methyl (CH₃) groups, respectively. researchgate.net Additionally, the C-O stretching and bending vibrations are represented by peaks in the 1305-1240 cm⁻¹ region, while a peak near 1102 cm⁻¹ can be assigned to the (C-O-C) single bond stretching vibration. researchgate.net
Table 1: Characteristic FTIR Peaks for Tris(2-ethylhexyl) trimellitate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2956 | Asymmetric Stretching | Methyl (CH₃) |
| 2927 | Asymmetric Stretching | Methylene (CH₂) |
| 2871 | Symmetric Stretching | Methyl (CH₃) |
| 1726 | Stretching | Ester Carbonyl (C=O) |
| 1607 | In-Plane Stretching | Aromatic Ring (C=C) |
| 1574 | In-Plane Stretching | Aromatic Ring (C=C) |
| 1305-1240 | Stretching and Bending | C-O(H) |
| 1102 | Stretching | C-O-C |
Data sourced from ResearchGate. researchgate.net
Method Validation and Quality Control in Tris(2-ethylhexyl) trimellitate Analysis
Ensuring the reliability and accuracy of analytical results for Tris(2-ethylhexyl) trimellitate requires rigorous method validation and ongoing quality control. researchgate.netyoutube.com These processes establish that an analytical method is suitable for its intended purpose by defining its performance characteristics. nih.gov This is crucial for applications such as monitoring its migration from materials like PVC medical devices. nih.govresearchgate.net
Detection and Quantification Limits
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method. nih.govloesungsfabrik.de The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. reddit.comsepscience.com
For the analysis of TOTM, these limits vary significantly depending on the analytical instrumentation and the sample matrix. A study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of TOTM released from PVC medical devices into intravenous preparations established a limit of detection of 0.5 ng/mL and a limit of quantification of 1.0 ng/mL. nih.govresearchgate.net Another approach using low-field Nuclear Magnetic Resonance (NMR) spectroscopy has also been explored, though the LOD and LOQ values are noted to be highly dependent on the specific spectral region used for the analysis. mdpi.com
Table 2: Detection and Quantification Limits for Tris(2-ethylhexyl) trimellitate
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| LC-MS/MS | 0.5 ng/mL | 1.0 ng/mL | Standard Solution |
| Low-Field NMR | Varies | Varies | Solution |
Data sourced from International Journal of Pharmaceutics and MDPI. nih.govresearchgate.netmdpi.com
Recovery and Reproducibility Studies
Recovery and reproducibility are key indicators of an analytical method's accuracy and precision over time. Recovery studies assess the efficiency of the entire analytical procedure, including sample extraction, by measuring the amount of analyte detected from a spiked sample against the known spiked amount. Reproducibility measures the consistency of results across different runs, operators, or laboratories.
In the analysis of TOTM using LC-MS/MS, a study involving a spiked intravenous preparation (Prograf) demonstrated an average recovery of 101.1%. nih.govresearchgate.net The reproducibility of this method was found to be high, with a relative standard deviation (R.S.D.) of 4.72%. nih.govresearchgate.net Another method validation study for TOTM using GC analysis in various aqueous matrices showed excellent recovery rates. The mean recovery was 99% in deionized water, 93% in stream water, and 97% in octanol, with standard deviations of 5.0%, 3.5%, and 2.2%, respectively. psu.edu Such studies confirm the robustness and reliability of the analytical methods used for quantifying Tris(2-ethylhexyl) trimellitate.
Table 3: Recovery and Reproducibility Data for Tris(2-ethylhexyl) trimellitate Analysis
| Analytical Technique | Matrix | Average Recovery | Relative Standard Deviation (R.S.D.) |
| LC-MS/MS | Intravenous Preparation (Prograf) | 101.1% | 4.72% |
| GC | Deionized Water | 99% | 5.0% |
| GC | Stream Water | 93% | 3.5% |
| GC | Octanol | 97% | 2.2% |
Data sourced from International Journal of Pharmaceutics and CiteSeerX. nih.govresearchgate.netpsu.edu
Iv. Environmental Fate and Transport of Tris 2 Ethylhexyl Trimellitate
Environmental Release and Distribution Pathways of Tris(2-ethylhexyl) trimellitate
The entry of Tris(2-ethylhexyl) trimellitate into the environment is predominantly linked to its application in plastics. Because it is not chemically bound to the polymer matrix, it can be released over the lifetime of the product.
Tris(2-ethylhexyl) trimellitate (TOTM) is a common plasticizer in polyvinyl chloride (PVC) products, particularly for applications requiring high-temperature resistance, such as medical tubing and electrical wiring. oecd.orgresearchgate.net Plasticizers like TOTM are not covalently bonded to the PVC polymer, which allows them to leach or migrate out of the material and into the surrounding environment. The rate of this release is influenced by several factors, including the type of contact medium, temperature, and the age of the material. researchgate.netnih.gov
Studies have shown that TOTM can leach from PVC medical devices, such as infusion sets and hemodialysis tubing, into solutions they come into contact with. nih.govsemanticscholar.orgdocumentsdelivered.comresearchgate.net The migration is particularly pronounced with lipophilic substances. documentsdelivered.com For instance, one study comparing the release of TOTM and another plasticizer, di(2-ethylhexyl) phthalate (B1215562) (DEHP), found that the cumulative amount of TOTM released into a paclitaxel (B517696) solution over 24 hours was significantly lower than that of DEHP (0.078 mg vs. 21.14 mg). documentsdelivered.com Another study on blood tubing for heart-lung machines found that the migration of TOTM was about 350 times lower than that of DEHP. nih.gov Despite its lower leachability compared to some other plasticizers, its continuous use ensures a steady release into the environment. nih.govresearchgate.net
Once released, Tris(2-ethylhexyl) trimellitate partitions into different environmental compartments based on its physicochemical properties. nih.gov
Atmosphere : With an estimated vapor pressure of 3.8 x 10⁻⁶ mm Hg at 25°C, TOTM can exist in both the vapor and particulate phases in the atmosphere. nih.gov The vapor-phase component is subject to chemical degradation, while the portion adsorbed to particulate matter can be removed through wet and dry deposition. nih.gov
Aquatic Environment : In water, TOTM is expected to adsorb to suspended solids and sediment due to its high log octanol-water partition coefficient (log Kow) of 5.94 and low water solubility. oecd.org Environmental monitoring of the Sumiyoshi River in Japan detected TOTM residues in a single sample at a concentration of 348.2 ng/L, which suggests potential environmental persistence. nih.gov
Soil : If released to soil, TOTM is expected to have no mobility. nih.gov This is based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 6.7 x 10⁺⁷. nih.gov Volatilization from moist or dry soil surfaces is not considered a significant fate process due to its estimated Henry's Law constant and low vapor pressure. nih.govcpsc.gov
| Property | Value | Implication for Environmental Distribution |
|---|---|---|
| Vapor Pressure | 3.8 x 10⁻⁶ mm Hg at 25°C nih.gov | Exists in both vapor and particulate phases in the atmosphere. nih.gov |
| Log Kow | 5.94 oecd.org | High potential for adsorption to sediment and suspended solids in water. oecd.org |
| Estimated Koc | 6.7 x 10⁺⁷ nih.gov | Expected to have no mobility in soil. nih.gov |
| Henry's Law Constant | 4.5 x 10⁻⁷ atm-cu m/mole (estimated) nih.gov | Volatilization from moist soil is not an important fate process. nih.gov |
| Water Solubility | 0.13 mg/L at 25°C oecd.org | Low solubility limits its concentration in the aqueous phase. |
Biodegradation and Abiotic Transformation of Tris(2-ethylhexyl) trimellitate
The persistence of Tris(2-ethylhexyl) trimellitate in the environment is determined by its susceptibility to breakdown by biological and non-biological processes.
Studies on the biodegradability of Tris(2-ethylhexyl) trimellitate have generally concluded that it is not readily biodegradable. oecd.org In a standard Japanese MITI test, the compound achieved only 4.2% of its theoretical biochemical oxygen demand (BOD) over a 28-day period, indicating that biodegradation is not a significant environmental fate process in soil or water. oecd.orgnih.gov
However, other research suggests that under certain conditions, some level of degradation is possible. One study found that while TOTM was not degraded in a standard OECD 301C test, 3% was degraded in an OECD 301F test using activated sludge from a municipal sewage treatment plant. jst.go.jpresearchgate.net The degradation increased to 11% when the compound was adsorbed onto silica gel, and further to 42% when the test medium volume was also increased, suggesting that bioavailability is a limiting factor for its biodegradation. jst.go.jpresearchgate.net Anaerobic biodegradation is also expected to be a slow process. nih.gov The limited biodegradability contributes to its potential persistence in the environment. nih.gov
Hydrolysis is a potential degradation pathway for ester compounds like TOTM. However, one in vitro study using rat intestinal homogenates found no evidence of hydrolysis of Tris(2-ethylhexyl) trimellitate. nih.gov In contrast, human metabolism studies show that TOTM can be regioselectively hydrolyzed to its diester and monoester forms, specifically di-2-(ethylhexyl) trimellitates and mono-2-(ethylhexyl) trimellitates. nih.gov While this indicates biological hydrolysis is possible, the rate of abiotic hydrolysis in the environment is not well-documented but is generally considered to be slow. nih.gov
The metabolism of TOTM in rats also involves oxidation. cpsc.gov Following hydrolysis which releases 2-ethylhexanol, this alcohol can be further metabolized to 2-ethylhexanoic acid and 2-heptanone. cpsc.gov Absorbed 2-ethylhexanol undergoes additional oxidative metabolism in the body. cpsc.gov
In the atmosphere, vapor-phase Tris(2-ethylhexyl) trimellitate is susceptible to degradation by photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction is approximately 4 hours, calculated from a rate constant of 3.3 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This suggests that atmospheric degradation can be a relatively rapid process for the fraction of TOTM that exists in the vapor phase. Additionally, TOTM contains chromophores that absorb light at wavelengths greater than 290 nm, which means it may also be susceptible to direct photolysis by sunlight, although specific rates for this process are not detailed. nih.gov
Bioaccumulation and Bioconcentration Potential of Tris(2-ethylhexyl) trimellitate
The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk profile. For Tris(2-ethylhexyl) trimellitate (TOTM), this potential has been evaluated through its octanol-water partition coefficient (log K_ow_) and bioconcentration factor (BCF) studies.
The log K_ow_, a measure of a chemical's lipophilicity, is estimated to be high for TOTM, with reported values ranging from 5.94 to 10.4. Such a high value typically suggests a significant potential for bioaccumulation in organisms' fatty tissues. However, experimental studies on the bioconcentration factor (BCF) in aquatic organisms present a contrasting picture.
A key study conducted on carp (B13450389) (Cyprinus carpio) exposed to TOTM over a six-week period measured BCF values of less than 1 and 2.7 at exposure concentrations of 2 ppm and 0.2 ppm, respectively. nih.gov According to standard classification schemes, these low BCF values suggest that the potential for bioconcentration of TOTM in aquatic organisms is low. cpsc.gov This discrepancy between the high log K_ow_ and low measured BCF indicates that the bioavailability of this chemical is likely low. oecd.org Further supporting this, an assessment by the European Food Safety Authority (EFSA) Panel concluded that due to low absorption and efficient elimination kinetics observed in animal studies, the accumulation of TOTM in humans is unlikely.
Table 1: Bioconcentration Factor (BCF) of Tris(2-ethylhexyl) trimellitate
| Species | Exposure Concentration | BCF Value | Bioaccumulation Potential | Source |
|---|---|---|---|---|
| Carp (Cyprinus carpio) | 2 ppm | < 1 | Low | nih.gov |
Environmental Monitoring and Occurrence of Tris(2-ethylhexyl) trimellitate and its Metabolites
As a widely used alternative to regulated phthalate plasticizers, Tris(2-ethylhexyl) trimellitate (TOTM) and its metabolites are subjects of increasing environmental monitoring. nih.gov Studies indicate that TOTM is now a ubiquitous contaminant found in various environmental compartments.
Monitoring studies have confirmed the presence of TOTM in indoor dust, river water, sediment, and suspended particulate matter. nih.govresearchgate.netresearchgate.net For instance, high concentrations of TOTM, ranging from 101 to 404,250 ng/g, have been detected in indoor dust samples, reflecting its use in numerous consumer products. nih.gov In aquatic environments, a three-month monitoring study of the Sumiyoshi River in Japan detected TOTM residues in a single sample at a concentration of 348.2 ng/L. nih.gov While the detection was limited, it suggests potential environmental persistence. nih.gov Further studies have found that among non-phthalate plasticizers in sediment, TOTM is often the dominant compound, indicating emerging contamination. researchgate.net A risk assessment based on the ratio of the measured environmental concentration (MEC) to the predicted no effect concentration (PNEC) resulted in a value greater than 13, signaling a significant ecological risk posed by TOTM. nih.gov
The metabolism of TOTM leads to the formation of several breakdown products that are also monitored in the environment and in biological samples. The primary metabolic pathway involves the hydrolysis of the ester bonds, resulting in di- and mono-ester metabolites. In humans and animals, TOTM is metabolized and its metabolites are excreted in urine and feces. Key metabolites identified include:
1-mono-(2-ethylhexyl) trimellitate (1-MEHTM) nih.gov
2-mono-(2-ethylhexyl) trimellitate (2-MEHTM) nih.gov
Oxidized metabolites of both 1-MEHTM and 2-MEHTM nih.gov
Sensitive analytical methods have been developed to quantify these metabolites in human urine, serving as biomarkers for exposure. nih.govnih.gov
Table 2: Environmental Occurrence of Tris(2-ethylhexyl) trimellitate
| Environmental Matrix | Location | Concentration Range | Source |
|---|---|---|---|
| Indoor Dust | Guangzhou, China | 101–404,250 ng/g | nih.gov |
| River Water | Sumiyoshi River, Japan | 348.2 ng/L (single detection) | nih.gov |
| Sediment | Various | Detected (often the dominant non-phthalate plasticizer) | researchgate.net |
V. Toxicological and Ecotoxicological Research on Tris 2 Ethylhexyl Trimellitate
Mammalian Toxicology of Tris(2-ethylhexyl) trimellitate
Tris(2-ethylhexyl) trimellitate (TOTM) is a non-phthalate plasticizer used as a replacement for di-(2-ethylhexyl) phthalate (B1215562) (DEHP) in various applications, including medical devices. nih.govresearchgate.net Its toxicological profile has been the subject of numerous studies to assess its safety.
Absorption, Metabolism, and Excretion (ADME) Studies in Animal Models
Studies in rats have been conducted to understand the absorption, distribution, metabolism, and excretion of TOTM. Following intravenous administration, TOTM exhibits a distribution half-life of 46.2 minutes and an elimination half-life of 5.34 days. nih.gov The liver, lungs, and spleen are significant sites of accumulation, with the liver containing a large percentage of the administered dose. nih.gov Excretion is slow, with the majority eliminated through feces and a smaller portion in urine, indicating that biliary excretion is a primary route of elimination. nih.gov
Oral administration studies in rats show that a significant portion of TOTM is excreted unchanged in the feces. oecd.org This suggests that the absorption of TOTM from the gastrointestinal tract is limited.
Once absorbed, Tris(2-ethylhexyl) trimellitate (TOTM) undergoes hydrolysis to its diester and monoester forms. nih.gov In a study involving oral administration to human volunteers, TOTM was found to be regioselectively hydrolyzed to its diesters, di-2-(ethylhexyl) trimellitates (1,2-DEHTM and 2,4-DEHTM), and further to its monoester isomers, mono-2-(ethylhexyl) trimellitates (1-MEHTM and 2-MEHTM). nih.gov
Further metabolism involves the oxidation of the 2-ethylhexyl side chain. nih.gov A number of side-chain oxidized monoesters have been identified in human urine, including hydroxylated and carboxylated derivatives. nih.gov These metabolites are crucial for assessing human exposure to TOTM. nih.gov
Identified metabolites in human urine include:
1-mono-(2-ethylhexyl) trimellitate (1-MEHTM) nih.gov
2-mono-(2-ethylhexyl) trimellitate (2-MEHTM) nih.gov
4-mono-(2-ethylhexyl) trimellitate (4-MEHTM) nih.gov
1-mono-(2-ethyl-5-hydroxyhexyl) trimellitate (5OH-1-MEHTM) nih.gov
2-mono-(2-ethyl-5-hydroxyhexyl) trimellitate (5OH-2-MEHTM) nih.gov
1-mono-(2-ethyl-5-oxohexyl) trimellitate (5oxo-1-MEHTM) nih.gov
2-mono-(2-ethyl-5-oxohexyl) trimellitate (5oxo-2-MEHTM) nih.gov
1-mono-(2-ethyl-5-carboxypentyl) trimellitate (5cx-1-MEPTM) nih.gov
2-mono-(2-ethyl-5-carboxypentyl) trimellitate (5cx-2-MEPTM) nih.gov
1-mono-(2-carboxymethylhexyl) trimellitate (2cx-1-MMHTM) nih.gov
2-mono-(2-carboxymethylhexyl) trimellitate (2cx-2-MMHTM) nih.gov
Following oral administration in humans, the primary metabolites of Tris(2-ethylhexyl) trimellitate (TOTM), the diesters (1,2-DEHTM and 2,4-DEHTM), reach maximum blood concentrations approximately 3 hours after exposure. nih.gov The monoester isomers (1-MEHTM and 2-MEHTM) peak in the blood about 5 hours post-exposure. nih.gov The elimination of urinary metabolites follows a biphasic pattern. nih.gov
The most prominent urinary biomarker for TOTM exposure is 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM), followed by several of its secondary, oxidized metabolites. nih.gov In one human study, about 5.8% of the orally administered dose was recovered in the urine within 72 hours, suggesting a relatively low absorption rate, slow metabolism, and excretion. nih.gov
Genotoxicity and Mutagenicity Assessments of Tris(2-ethylhexyl) trimellitate
Tris(2-ethylhexyl) trimellitate (TOTM) has been evaluated for its potential to cause genetic mutations. In the Salmonella typhimurium and Escherichia coli (Ames test), TOTM was found to be non-mutagenic, both with and without metabolic activation. scbt.comnih.gov This indicates that under the conditions of this standard in vitro test, TOTM does not induce gene mutations in these bacteria. scbt.com
Reproductive and Developmental Toxicity Research
The potential for Tris(2-ethylhexyl) trimellitate (TOTM) to affect reproduction and development has been investigated in animal studies. In a study on Sprague-Dawley rats, there were no adverse effects observed on mating, fertility, delivery, or nursing in female rats, nor on the viability, body weight, or morphology of their offspring. scbt.com
Developmental Effects and Teratogenicity
In a reproductive/developmental toxicity screening test, TOTM did not show adverse effects on various reproductive parameters in females, including copulation, fertility, delivery, and nursing. oecd.org Furthermore, there were no negative impacts on the viability, body weight, or morphology of the offspring. oecd.org
Endocrine Disrupting Potential and Mechanisms of Action
Tris(2-ethylhexyl) trimellitate (TOTM) has been investigated for its potential to disrupt the endocrine system, a characteristic noted in other plasticizers like di(2-ethylhexyl) phthalate (DEHP). totm.comnih.gov Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormonal functions, potentially leading to various health concerns by mimicking or blocking hormone actions. totm.comnih.govmdpi.com While TOTM is considered a safer alternative to DEHP, some studies suggest it may possess weak endocrine-disrupting properties. omicsonline.orgresearchgate.netresearchgate.net
The primary mechanisms of action being explored for TOTM's potential endocrine effects are its interaction with hormone receptors, including estrogen, androgen, and thyroid receptors. researchgate.netnih.gov
Estrogen Receptor Binding and Activation
In vitro studies have demonstrated that TOTM can exhibit estrogenic activity, although it is significantly weaker than that of DEHP. omicsonline.org Research has shown that TOTM can induce the proliferation of human breast cancer MCF-7 cells, an effect that is correlated with the activation of the estrogen receptor α (ERα). omicsonline.orgresearchgate.net This proliferative effect of TOTM was found to be approximately 10-fold weaker than that of DEHP. omicsonline.org The estrogenic activity of TOTM was observed at a concentration of 1.0 mM, and this effect is thought to be mediated through a receptor-mediated signaling pathway. omicsonline.org
Further investigation into the metabolites of TOTM revealed that among the primary metabolites, only 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM) showed agonist activities on estrogen receptors (ERs). nih.gov Docking experiments have helped to specify the ER isoforms involved in these interactions. nih.gov
Thyroid and Androgen Receptor Interactions
The potential for TOTM and its metabolites to interact with thyroid and androgen receptors has also been a subject of study. One of the primary metabolites of TOTM, 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM), has been shown to have agonistic activity on thyroid receptors (TRs). nih.gov Additionally, three diester metabolites of TOTM were found to act as TR antagonists at non-cytotoxic concentrations. nih.gov In silico studies have also predicted that TOTM has the potential to interact with key residues of human sex hormone-binding globulin (SHBG), which could interfere with its function in steroid homeostasis. kau.edu.sa
Regarding androgen receptors (AR), in vitro studies on the metabolites of TOTM did not find any effect on ARs. nih.gov However, a mixture of 2/1-mono-(2-ethylhexyl) trimellitate (2/1-MEHTM) was found to significantly reduce testosterone (B1683101) levels in H295R cell culture supernatants. nih.gov
Target Organ Toxicity and Systemic Effects
Investigations into the target organ toxicity of Tris(2-ethylhexyl) trimellitate (TOTM) have primarily focused on its effects on the liver and kidneys, drawing comparisons to the known toxicities of other plasticizers like di(2-ethylhexyl) phthalate (DEHP). omicsonline.orgcpsc.gov
Hepatic Effects and Peroxisome Proliferation
Studies in rats have shown that TOTM can induce a spectrum of morphological and biochemical changes in the liver similar to those caused by DEHP, including peroxisome proliferation. nih.gov Peroxisome proliferators are compounds that can induce an increase in the number and size of peroxisomes in liver cells, which is linked to potential hepatotoxicity. nih.govwho.int However, TOTM is significantly less potent in this regard than DEHP. nih.gov For instance, a dietary level of 2.0% TOTM resulted in less peroxisome proliferation and enzyme induction than 0.67% DEHP. nih.gov
Electron microscopy of livers from rats administered high doses of TOTM revealed slight increases in the number of centrilobular and periportal peroxisomes, though not their size. cpsc.gov A slight reduction in liver cytoplasmic basophilia was also observed in some high-dose females. cpsc.gov These findings suggest that while TOTM is a peroxisome proliferator, its effects are less pronounced than those of DEHP. cpsc.govnih.gov
Renal and Other Organ System Impacts
The impact of TOTM on renal function has been examined in animal studies. One study involving male Sprague-Dawley rats found a dose-dependent increase in serum urea, creatinine, and cystatin C levels after four weeks of oral administration of TOTM. researchgate.net These findings suggest a potential association between TOTM exposure and altered renal function. researchgate.net
In a 28-day repeated-dose toxicity study in rats, no treatment-related effects were reported on a wide range of parameters, including organ weights and histological pathology of various organs, at doses up to 1000 mg/kg-day. cpsc.gov Another study noted that while DEHP exposure in neonatal rats led to increased relative kidney weight at higher doses, this effect was not observed with TOTM under similar conditions. nih.gov
Comparative Toxicology with Phthalate Plasticizers (e.g., DEHP)
Tris(2-ethylhexyl) trimellitate (TOTM) is frequently utilized as a replacement for phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP), which has faced scrutiny for its potential health effects. omicsonline.orgomicsonline.org This has led to numerous comparative studies to ascertain the relative toxicological profile of TOTM.
Structurally, TOTM is similar to DEHP, but it possesses a third ester group on the aromatic ring, which makes it more viscous. cpsc.gov Research indicates that TOTM generally exhibits a lower toxicological potential compared to DEHP. researchgate.netresearchgate.net For instance, studies on cell toxicity and estrogenic activity found that while TOTM could produce such effects, they were approximately 10-fold weaker than those caused by DEHP. omicsonline.orgomicsonline.org This suggests TOTM is a potentially safer alternative for use in applications like medical devices. omicsonline.orgomicsonline.org
Key areas of toxicological comparison include:
Liver Toxicity: DEHP is a well-known peroxisome proliferator in rodents, an effect linked to hepatotoxicity and carcinogenesis. cpsc.govnih.govnih.gov While TOTM can also induce peroxisome proliferation, it is significantly less potent than DEHP. cpsc.gov Studies in rats showed that TOTM produced similar, but much weaker, liver effects compared to equimolar doses of DEHP. cpsc.gov The primary metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), is largely responsible for its acute toxicity in liver cells. nih.gov In contrast, in-vitro studies have demonstrated that TOTM and its primary metabolite have a distinctly lower cytotoxicity. researchgate.net
Reproductive and Developmental Toxicity: DEHP is recognized for its reproductive and developmental toxicity. omicsonline.org In contrast, a screening test for TOTM showed no adverse effects on mating, fertility, delivery, or nursing in parent animals, nor on the viability and morphology of their offspring. oecd.org
Endocrine Disruption: DEHP is suspected to be an endocrine disruptor, capable of affecting thyroid function and acting as an agonist for thyroid receptors. nih.gov In-vitro studies comparing the two found that DEHP has a high affinity for estrogen receptor alpha (ERα), while TOTM exhibited no affinity at all. researchgate.net Other research confirmed that the estrogenic activity of TOTM is significantly weaker than that of DEHP. omicsonline.orgomicsonline.org
Initial studies also suggest that TOTM has a higher degree of stability and a lower migration rate from materials like PVC compared to DEHP, which could lead to reduced exposure. researchgate.netnih.gov
Comparative Toxicological Endpoints: TOTM vs. DEHP
| Toxicological Endpoint | Di(2-ethylhexyl) phthalate (DEHP) | Tris(2-ethylhexyl) trimellitate (TOTM) | Reference |
|---|---|---|---|
| Liver Toxicity (Peroxisome Proliferation) | Strong inducer in rodents. | Much less potent inducer compared to DEHP. | cpsc.govnih.govnih.gov |
| Reproductive Toxicity | Known reproductive and developmental toxicant. | No adverse effects observed in screening studies. | omicsonline.orgoecd.org |
| Endocrine Disruption (Estrogenic Activity) | Identified as an endocrine disruptor with affinity for ERα. | Significantly weaker estrogenic activity; no affinity for ERα in some studies. | omicsonline.orgomicsonline.orgresearchgate.net |
| Cytotoxicity | Higher cytotoxicity, primarily due to its metabolite MEHP. | Significantly lower cytotoxicity compared to DEHP and its metabolite. | researchgate.netnih.gov |
Ecotoxicology of Tris(2-ethylhexyl) trimellitate
Research indicates that Tris(2-ethylhexyl) trimellitate is weakly toxic to aquatic organisms. oecd.org This low toxicity is largely attributed to its low water solubility (experimentally determined to be 6 mg/L) and high log Kow (an indicator of a substance's tendency to partition into soil/sediment rather than water), which limits its bioavailability to aquatic life. oecd.orgscbt.comnih.gov
Studies on the three main trophic levels have shown:
Fish: Acute toxicity tests on fish species like carp (B13450389) show low toxicity, with a reported 96-hour LC50 (the concentration that is lethal to 50% of the test population) greater than its water solubility limit. oecd.org Bioconcentration in fish is also low. nih.gov However, a recent study highlighted species-specific sensitivity, with zebrafish (Danio rerio) showing higher sensitivity (increased mortality and growth inhibition) compared to Japanese medaka (Oryzias latipes), which showed no significant adverse effects under similar conditions. nih.gov
Invertebrates: For aquatic invertebrates such as Daphnia magna, the 48-hour EC50 (the concentration that causes an effect in 50% of the population) is also reported to be above the water solubility limit, indicating low acute toxicity. oecd.orgchemsafetypro.com
Algae: In algal growth inhibition tests, the 72-hour EC50 was similarly found to be greater than its water solubility, suggesting no toxic effects at the limit of its solubility. oecd.orgchemsafetypro.com
Despite the low direct toxicity, one environmental monitoring study detected TOTM in a river sample, leading to a risk assessment that indicated a potential ecological risk, underscoring the need for continued monitoring. nih.gov
Acute Aquatic Ecotoxicity of Tris(2-ethylhexyl) trimellitate
| Organism | Test Type | Endpoint | Result (mg/L) | Reference |
|---|---|---|---|---|
| Fish (Carp) | Acute | 96-hr LC50 | > 0.13 (Limit of solubility) | oecd.org |
| Invertebrate (Daphnia magna) | Acute | 48-hr EC50 | > 0.13 (Limit of solubility) | oecd.org |
| Algae (Selenastrum capricornutum) | Growth Inhibition | 72-hr EC50 | > 0.13 (Limit of solubility) | oecd.org |
Earthworms are considered ideal bioindicator organisms for soil ecotoxicology due to their prevalence, role in soil health, and sensitivity to contaminants. nih.govresearchgate.net They are exposed to soil pollutants through both skin contact and ingestion. nih.gov However, specific data on the toxicity of Tris(2-ethylhexyl) trimellitate to terrestrial organisms is limited. An OECD SIDS report from 2002 indicated that no data was available for soil-dwelling organisms, terrestrial plants, or other non-mammalian terrestrial species. oecd.org
Due to its physicochemical properties, such as low volatility and strong adsorption to soil, the distribution of TOTM to other environmental compartments from soil is not expected to be significant. oecd.org This suggests that exposure for many terrestrial organisms may be limited. Nonetheless, the lack of specific toxicity data for key terrestrial invertebrates like earthworms represents a knowledge gap in the environmental risk assessment of TOTM. oecd.orgnih.gov
Vi. Human Exposure and Biomonitoring of Tris 2 Ethylhexyl Trimellitate
Sources and Routes of Human Exposure to Tris(2-ethylhexyl) trimellitate
Human exposure to Tris(2-ethylhexyl) trimellitate can occur through various sources and routes, primarily linked to its application in plastics and other materials that come into contact with humans.
Tris(2-ethylhexyl) trimellitate is frequently used as a plasticizer in polyvinyl chloride (PVC) based medical devices, where it serves as an alternative to DEHP. researchgate.netnih.gov Its applications include intravenous fluid bags, blood and plasma bags, enteral feeding tubes, dialysis equipment, and tubing for procedures like heart-lung bypass. researchgate.netomicsonline.orgsigmaaldrich.combohrium.comnih.gov
Although it is less prone to migration than DEHP, TOTM is not chemically bound to the PVC polymer and can leach from devices into contact fluids, particularly those that are lipophilic, such as blood, plasma, or fat-containing nutritional formulas. researchgate.netnih.govomicsonline.orgresearchgate.net This migration is a direct route of exposure for patients undergoing medical treatments. Studies have confirmed the presence of TOTM in liquids that have passed through PVC tubing. nih.govnih.gov For instance, research on PVC infusion sets demonstrated that while the amount of TOTM that leached into various pharmaceutical solutions was significantly lower than that of DEHP, it was still detectable. nih.gov One comparative study found that the cumulative amount of DEHP released over 24 hours was approximately 270 times greater than that of TOTM under identical conditions. nih.gov Another study detected TOTM migration from the PVC tubing of a heart-lung machine into blood. acs.org
| Medical Application | Finding | Reference |
|---|---|---|
| PVC Feeding Tubes | TOTM was found to leach from TOTM-plasticized PVC feeding tubes when incubated with a liquid nutriment containing soybean oil. researchgate.netomicsonline.orgomicsonline.org | researchgate.netomicsonline.orgomicsonline.org |
| PVC Infusion Sets | The cumulative amount of TOTM released into a paclitaxel (B517696) solution over 24 hours was 0.078 mg, compared to 21.14 mg for DEHP. nih.gov | nih.gov |
| Heart-Lung Machine Tubing | Studies have reported the migration of TOTM from PVC tubing material into blood during simulated medical procedures. nih.govacs.org | nih.govacs.org |
| Dialysis Tubing | TOTM is used in dialysis tubing; in one study where patients were switched to TOTM-containing tubes, the plasticizer was not detected in blood, suggesting lower migration under those specific conditions compared to DEHP. europa.eu | europa.eu |
Due to its low extractability and limited migration, Tris(2-ethylhexyl) trimellitate is used as a plasticizer in materials that come into contact with food. cpsc.gov These applications include plastic packaging and refrigerator gaskets. cpsc.govindustrialchemicals.gov.au The migration of chemicals from food contact materials depends on factors such as the nature of the food, contact time and temperature, and the molecular weight of the migrating substance. cabidigitallibrary.orgmdpi.com
In recognition of its properties, the European Union recently amended its regulations on plastic food contact materials. Through Commission Regulation (EU) 2023/1442, which took effect on August 1, 2023, Tris(2-ethylhexyl) trimellitate (FCM No 1078) was officially added to the Union list of authorized substances. oxoplast.com It is approved as an additive (plasticizer) for use in soft PVC materials intended for food contact, based on a scientific opinion that concluded its use does not raise safety concerns. oxoplast.com
Beyond medical and food-related applications, Tris(2-ethylhexyl) trimellitate is found in a variety of consumer products. These include heat-resistant wire and cable insulation, automotive interior components, floor and wall coverings, and some PVC toys. cpsc.govindustrialchemicals.gov.auoecd.org It is also used in cosmetics as a skin conditioning agent and emollient. cpsc.govnih.govcir-safety.org
Occupational exposure may occur in settings where TOTM is produced or processed. oecd.org The primary routes of occupational exposure are inhalation of mists and dermal contact with the compound. oecd.orgnih.gov However, production is often managed within closed systems, and workers typically use protective equipment, which is expected to keep workplace exposure low. oecd.org
Biomonitoring Studies of Tris(2-ethylhexyl) trimellitate Metabolites in Human Populations
Biomonitoring studies provide a direct measure of the internal body burden of Tris(2-ethylhexyl) trimellitate by analyzing its metabolites in human biological samples. nih.govnih.gov These studies are essential for understanding the extent of human exposure and the metabolic fate of the compound in the body.
Urine is the most common matrix for biomonitoring TOTM exposure because its metabolites are excreted through this pathway. nih.govnih.gov Research has focused on developing robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify specific TOTM metabolites in human urine. nih.govbohrium.com
A human metabolism study involving oral administration of TOTM to healthy volunteers provided key insights into its metabolic fate. nih.govnih.gov The study found that TOTM is hydrolyzed and its side chains are oxidized, leading to the formation of numerous metabolites. nih.govnih.gov The most significant urinary metabolites identified are the monoester isomers and their further oxidized products. nih.govresearchgate.net The study recovered approximately 5.8% of the orally administered dose in the urine over 72 hours, indicating a relatively low absorption rate or significant excretion through other routes. nih.govresearchgate.net The most abundant urinary biomarker was identified as 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM). nih.govresearchgate.net
| Metabolite Abbreviation | Full Chemical Name | Metabolite Type |
|---|---|---|
| 1-MEHTM | 1-mono-(2-ethylhexyl) trimellitate | Primary (Monoester) |
| 2-MEHTM | 2-mono-(2-ethylhexyl) trimellitate | Primary (Monoester) |
| 4-MEHTM | 4-mono-(2-ethylhexyl) trimellitate | Primary (Monoester) |
| 5OH-1-MEHTM | 1-mono-(2-ethyl-5-hydroxyhexyl) trimellitate | Secondary (Oxidized) |
| 5OH-2-MEHTM | 2-mono-(2-ethyl-5-hydroxyhexyl) trimellitate | Secondary (Oxidized) |
| 5oxo-1-MEHTM | 1-mono-(2-ethyl-5-oxohexyl) trimellitate | Secondary (Oxidized) |
| 5oxo-2-MEHTM | 2-mono-(2-ethyl-5-oxohexyl) trimellitate | Secondary (Oxidized) |
| 5cx-1-MEPTM | 1-mono-(2-ethyl-5-carboxypentyl) trimellitate | Secondary (Oxidized) |
| 5cx-2-MEPTM | 2-mono-(2-ethyl-5-carboxypentyl) trimellitate | Secondary (Oxidized) |
Source: Data compiled from human metabolism studies. nih.govresearchgate.net
Blood analysis provides information on the absorption and distribution of a substance shortly after exposure. nih.gov In a human oral administration study, TOTM and its primary metabolites were measured in blood samples. nih.govnih.gov The parent compound was found to be regioselectively hydrolyzed to its diester metabolites, 1,2-di-(2-ethylhexyl) trimellitate (1,2-DEHTM) and 2,4-di-(2-ethylhexyl) trimellitate (2,4-DEHTM), which reached maximum blood concentrations approximately 3 hours after ingestion. nih.govnih.gov
The monoester metabolites, 1-MEHTM and 2-MEHTM, appeared later, with peak blood concentrations observed at 5 hours post-exposure. nih.gov Both the parent compound and its metabolites were still detectable in blood up to 48 hours after the single oral dose, suggesting a relatively slow metabolism and excretion rate. nih.govresearchgate.net
While human tissue data is limited, animal studies provide some indication of distribution. In one study with rats, intravenously administered TOTM was found to distribute primarily to the liver, lung, and spleen. cpsc.gov
Exposure Assessment and Risk Characterization for Human Health
The assessment of human exposure to Tris(2-ethylhexyl) trimellitate (TEHTM), also known as TOTM, and the subsequent characterization of potential health risks involve a multi-faceted approach that combines biomonitoring data with toxicological endpoints. nih.govcpsc.gov This process evaluates the extent of human contact through various pathways and compares these exposure levels to established safety thresholds derived from laboratory studies. nih.gov
Exposure Assessment
Human exposure to TEHTM is primarily assessed through two main avenues: measuring its migration from consumer and medical products and quantifying its specific metabolites in biological samples, a process known as human biomonitoring (HBM). nih.govnih.gov Since plasticizers like TEHTM are not chemically bound to the polymer matrix, they can leach into contact media, particularly those containing fats or lipids. researchgate.netomicsonline.org
Detailed research has focused on identifying and quantifying TEHTM metabolites in human urine to accurately gauge internal exposure. nih.gov Following ingestion, TEHTM is metabolized in the body. nih.gov Human studies involving oral administration have shown that TEHTM is regioselectively hydrolyzed into its diester forms, di-(2-ethylhexyl) trimellitates (DEHTM), and further into its monoester isomers, mono-(2-ethylhexyl) trimellitates (MEHTM). nih.govnih.gov These monoesters, particularly 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM), along with their oxidized secondary metabolites, are considered the most reliable biomarkers for assessing TEHTM exposure. nih.govbohrium.com
Advanced analytical methods, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been developed for the sensitive detection of these metabolites in urine. nih.govfau.de These methods are robust enough to quantify multiple TEHTM metabolites simultaneously, with detection limits as low as 0.01 to 0.04 µg/L, allowing for the assessment of exposure even in the general population with very low-level contact. nih.govfau.de
Human kinetic studies provide critical data for exposure assessment. In a study where healthy volunteers were given a single oral dose of TEHTM, only about 5.8% of the administered dose was recovered as metabolites in the urine over 72 hours. nih.govnih.gov This indicates a relatively low absorption rate of TEHTM in humans, combined with a slow metabolism and excretion process. nih.gov The majority of the ingested compound is expected to be excreted unchanged in the feces. nih.gov
Risk Characterization
Risk characterization integrates exposure data with toxicological hazard information to determine the potential for adverse health effects in humans. nih.govcpsc.gov For TEHTM, this involves comparing estimated human exposure levels with the No-Observed-Adverse-Effect Level (NOAEL) derived from animal toxicity studies. nih.gov
The European Food Safety Authority (EFSA) Panel on Food Contact Materials, Enzymes and Processing Aids (CEP) has performed a safety assessment of TEHTM. nih.gov Based on a 90-day oral toxicity study in rats, the lowest NOAEL was identified as 225 mg/kg of body weight per day. nih.gov The adverse effects observed at higher doses in the study were related to the liver. nih.gov Based on toxicokinetic and metabolism data, the panel concluded that TEHTM does not raise a concern for accumulation in humans. nih.gov
The table below summarizes key toxicological and exposure values used in the risk characterization of TEHTM.
| Parameter | Value | Source/Context | Reference |
|---|---|---|---|
| No-Observed-Adverse-Effect Level (NOAEL) | 225 mg/kg bw/day | Derived from a 90-day oral toxicity study in rats, based on liver effects at higher doses. | nih.gov |
| Specific Migration Limit (SML) | 5 mg/kg food | EFSA conclusion for the use of TEHTM in plastic food contact materials. | nih.gov |
| Human Oral Absorption | ~5.8% | Percentage of orally administered dose recovered as metabolites in human urine over 72 hours. | nih.govnih.gov |
| Genotoxicity Concern | No | Based on in vitro genotoxicity studies. | nih.gov |
| Accumulation Concern in Humans | Unlikely | Based on low absorption and elimination kinetics in both rats and humans. | nih.gov |
Biomonitoring studies have successfully applied sensitive methods to detect TEHTM metabolites in human populations, including in vulnerable groups like infant patients, confirming that exposure occurs, albeit often at very low concentrations. fau.de
The table below details the primary metabolites of TEHTM used for human biomonitoring.
| Metabolite Biomarker | Full Name | Significance | Reference |
|---|---|---|---|
| 1-MEHTM | 1-mono-(2-ethylhexyl) trimellitate | Primary metabolite used as a biomarker of exposure. | nih.govbohrium.com |
| 2-MEHTM | 2-mono-(2-ethylhexyl) trimellitate | Found to be the most dominant urinary biomarker in human oral dose studies. | nih.gov |
| Oxidized Metabolites (e.g., 5oxo-1-MEHTM) | e.g., 5-oxo-1-mono-(2-ethylhexyl) trimellitate | Secondary, oxidized metabolites that provide a more comprehensive picture of TEHTM metabolism and exposure. | nih.gov |
Vii. Structure Activity Relationships and Predictive Toxicology of Tris 2 Ethylhexyl Trimellitate
Molecular Structure and Biological Activity Correlations
The molecular structure of Tris(2-ethylhexyl) trimellitate plays a significant role in its biological activity, particularly when compared to the well-studied plasticizer DEHP. The presence of the three branched 2-ethylhexyl side chains influences its interaction with biological systems. cpsc.gov
Research indicates that TOTM exhibits some biological activity, though it is generally less potent than DEHP. omicsonline.orgomicsonline.org Studies have investigated its effects on cell viability and proliferation. For instance, in human leukemia (HL-60) cells, TOTM demonstrated acute toxicity, though it was approximately 10-fold weaker than DEHP. omicsonline.orgomicsonline.org Conversely, TOTM was found to enhance the proliferation of human breast cancer (MCF-7) cells in a concentration-dependent manner, suggesting estrogenic activity. omicsonline.orgomicsonline.org However, this proliferative effect was also about 10-fold weaker than that of DEHP. omicsonline.orgomicsonline.org This weaker estrogenic activity is attributed to its binding affinity for the human estrogen receptor α (ERα). omicsonline.orgomicsonline.org
Furthermore, studies in rats have suggested that TOTM may act as a peroxisome proliferator, a characteristic also seen with DEHP. cpsc.gov The observed effects, such as a slight reduction in liver cytoplasmic basophilia and an increase in peroxisome numbers in high-dose females, were similar in pattern to those induced by DEHP but occurred with much lower potency. cpsc.gov
The hydrolysis of TOTM in the body leads to the formation of mono- and di-ester metabolites of trimellitic acid, releasing 2-ethylhexanol. cpsc.gov The systemic toxicity of TOTM is considered to be related to that of its triester form and its subsequent metabolites. industrialchemicals.gov.au The structure-activity relationship observed with structurally similar phthalate (B1215562) esters suggests that higher molecular weight esters with longer carbon side chains (C7 or above) are generally less active than those with shorter chains (C4-C6). industrialchemicals.gov.au
| Biological Effect | Tris(2-ethylhexyl) trimellitate (TOTM) | Di(2-ethylhexyl) phthalate (DEHP) | Source |
|---|---|---|---|
| Acute Toxicity (HL-60 cells) | 78 ± 7% cell viability at 1.0 mM | 32 ± 8% cell viability at 0.1 mM; 21 ± 6% at 1.0 mM | omicsonline.orgomicsonline.org |
| Cell Proliferation (MCF-7 cells) | 155 ± 8% of control at 1.0 mM | 151 ± 7% of control at 0.1 mM | omicsonline.orgomicsonline.org |
| Estrogenic Activity (ERα activation) | Weak agonist activity observed at 1.0 mM | Potent agonist, approximately 10-fold stronger than TOTM | omicsonline.orgomicsonline.org |
| Peroxisome Proliferation (in rats) | Considered a weak peroxisome proliferator | Known peroxisome proliferator, much more potent than TOTM | cpsc.gov |
In Silico and In Vitro Approaches in Predictive Toxicology
Predictive toxicology utilizes in silico (computational) and in vitro (cell-based) methods to assess the potential hazards of chemicals, reducing the reliance on animal testing. researchgate.netnih.govnih.gov These approaches are crucial for evaluating substances like TOTM and its metabolites, especially where traditional toxicological data is limited. nih.gov In silico toxicology employs computational models, including Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations, to predict a chemical's toxicity based on its structure. toxometris.aijocpr.com In vitro assays, on the other hand, use cultured cells to investigate specific biological activities and toxic effects. nih.gov
A notable study combined in vitro and in silico methods to investigate the potential endocrine-disrupting effects of TOTM and its human metabolites. nih.gov Since plasticizers can migrate from materials like PVC medical devices, understanding the activity of their metabolites is important. nih.gov In this research, the metabolites of TOTM were synthesized and tested for their effects on estrogen, androgen, and thyroid receptors, as well as on steroid synthesis. nih.gov
The findings revealed that among the primary metabolites, only 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM) exhibited agonist activity on estrogen receptors (ERs) and thyroid receptors (TRs) at non-cytotoxic concentrations. nih.gov Additionally, three of the diester metabolites were found to be TR antagonists. nih.gov These in vitro results were further elucidated by in silico molecular docking experiments, which helped to specify the particular ER and TR isoforms involved in these interactions. nih.gov
| Metabolite | In Vitro Activity | In Silico Confirmation | Source |
|---|---|---|---|
| 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM) | Agonist activity on Estrogen Receptors (ERs) and Thyroid Receptors (TRs) | Docking experiments specified the ER and TR isoforms involved | nih.gov |
| Diester Metabolites (unspecified) | Antagonist activity on Thyroid Receptors (TRs) | - | nih.gov |
Read-Across Methodologies for Related Trimellitate Esters
Read-across is a data-gap filling technique used in toxicology to predict the properties of an untested chemical (the "target" chemical) using data from a structurally similar and well-characterized chemical (the "source" or "analogue" chemical). nih.govecetoc.org This approach is based on the principle that similar structures should have similar biological activities. ecetoc.org It is a commonly used alternative to animal testing, particularly within regulatory frameworks like REACH. altex.orgnih.gov
In the case of trimellitate esters, read-across is frequently employed to assess the human health hazards of substances for which limited empirical data exists. canada.ca Tris(2-ethylhexyl) trimellitate (TEHT or TOTM) is often selected as the primary analogue for other trimellitates due to the availability of sufficient empirical data for its hazard characterization. industrialchemicals.gov.aucanada.ca For instance, TEHT has been used to inform the health effects assessment of trimellitates like butyloctyl, isodecyl, isotridecyl trimellitate (BTIT) and tridecyl trimellitate (TTDT). canada.ca
The justification for using TEHT as an analogue is based on structural, functional, and physicochemical similarities. canada.ca The Organisation for Economic Co-operation and Development (OECD) includes the trimellitate category as an example of a valid read-across approach, with TOTM considered the category representative. industrialchemicals.gov.au The underlying structure-activity relationship is often extrapolated from the more extensively studied phthalate esters, where higher molecular weight compounds with longer linear carbon side chains (C7 and above) are typically less toxicologically active. industrialchemicals.gov.au This allows for a conservative estimation of the hazard of target trimellitates based on the data available for the analogue. canada.ca
| Target Chemical | Primary Analogue (Source) | Basis for Read-Across | Source |
|---|---|---|---|
| Butyloctyl, isodecyl, isotridecyl trimellitate (BTIT) | Tris(2-ethylhexyl) trimellitate (TEHT/TOTM) | Structural, functional, and physicochemical similarity. TEHT has branched C8 side chains; BTIT has mixed branched C10/C13 side chains. | canada.ca |
| Tridecyl trimellitate (TTDT) | Tris(2-ethylhexyl) trimellitate (TEHT/TOTM) | Structural, functional, and physicochemical similarity. TEHT has branched C8 side chains; TTDT has linear C13 side chains. | canada.ca |
| High Molecular Weight Trimellitates | Tris(2-ethylhexyl) trimellitate (TOTM) | TOTM is the category representative. The structure-activity relationship observed in phthalates is applied, where higher molecular weight esters are expected to have lower toxicity. | industrialchemicals.gov.au |
Viii. Research Gaps and Future Directions in Tris 2 Ethylhexyl Trimellitate Studies
Long-Term Human Health Effects and Epidemiological Studies
While TOTM is generally considered to have lower toxicity than di-(2-ethylhexyl) phthalate (B1215562) (DEHP), a significant gap exists in the understanding of its long-term human health effects. omicsonline.orgresearchgate.net Most available toxicological data comes from short-term or repeated-dose animal studies. scbt.comcpsc.gov These studies have provided valuable initial insights, indicating low acute toxicity and identifying potential effects on the liver in animal models at high doses. scbt.comcpsc.govoecd.org However, there is a notable absence of long-term, large-scale epidemiological studies in human populations.
Future research must prioritize longitudinal studies that monitor human populations with known or potential exposure to TOTM, such as patients undergoing long-term medical treatments with PVC devices or workers in manufacturing facilities. oecd.org Such studies are essential to clarify the potential for chronic effects that are not apparent in shorter-term animal testing. More research is needed to fully understand the in vivo kinetics of TOTM and its metabolites to accurately assess its effects on humans. omicsonline.orgresearchgate.net
Comprehensive Environmental Impact Assessments
The ecotoxicological impact and environmental behavior of TOTM are not yet fully understood. nih.gov Although it is produced in high volumes, with an estimated global production between 40,000 and 100,000 tonnes per year, its environmental fate is an area requiring further investigation. oecd.org Studies have detected TOTM residues in aquatic environments, indicating potential persistence. nih.gov However, a comprehensive assessment of its persistence, bioaccumulation, and toxicity (PBT) in various environmental compartments is still lacking. researchgate.net
A key research need is the undertaking of comprehensive environmental impact assessments that consider the entire lifecycle of TOTM-containing products. This includes investigating its fate and transport in soil, sediment, and air, not just aquatic systems. cdc.govpublish.csiro.au Research into the effects of emerging plasticizers like TOTM on terrestrial ecosystems is particularly needed. publish.csiro.au Furthermore, there is a need for more extensive environmental monitoring to establish baseline levels and understand potential accumulation in the food chain. nih.govresearchgate.net
| Research Finding | Environmental Compartment | Implication/Research Need |
| Detected in river water sample (348.2 ng/L). nih.gov | Aquatic | Need for more comprehensive and long-term monitoring to assess prevalence and persistence. nih.gov |
| Not readily biodegradable (4.2% of theoretical BOD in 4 weeks). oecd.org | General | Indicates potential for persistence in the environment, warranting further study on degradation pathways. |
| Low bioaccumulation potential measured in carp (B13450389) (BCF < 1 to 2.7). oecd.org | Aquatic Biota | While suggesting low bioaccumulation, uncertainty remains, and further investigation across different species is needed. oecd.org |
| Considered weakly toxic to aquatic organisms in lab studies. oecd.org | Aquatic | Risk assessment revealed a significant ecological risk, highlighting the need to evaluate species-specific responses and conduct thorough environmental monitoring. nih.gov |
Development of Safer Alternatives and Sustainable Practices
TOTM is frequently used as a safer alternative plasticizer to DEHP, which has known reproductive and developmental toxicities. omicsonline.orgresearchgate.netnih.govresearchgate.net Its lower migration rate from PVC materials and weaker biological effects contribute to its improved safety profile. omicsonline.orgresearchgate.net However, the pursuit of even safer and more sustainable materials is a continuous goal in materials science.
Future research should focus on two main tracks:
Enhancing the Sustainability of TOTM: This includes developing more environmentally friendly production processes for TOTM itself, potentially utilizing greener chemistry principles to minimize waste and energy consumption. gst-chem.com
Developing Novel Bio-based Alternatives: Research into plasticizers derived from renewable resources, such as citric acid (e.g., Acetyl Tributyl Citrate) and vegetable oils (e.g., Epoxidized Soybean Oil), represents a promising frontier. pascalchem.com These alternatives could offer improved biodegradability and a reduced carbon footprint, aligning with global sustainability goals. gst-chem.compascalchem.com
Advanced Analytical Methodologies for Low-Level Detection
The detection and quantification of plasticizers and their metabolites in complex matrices like environmental samples (water, soil) and biological fluids present a significant analytical challenge. nih.govnih.gov While current methods like high-performance liquid chromatography (HPLC) and mass spectrometry (LC/MS) are used to confirm the presence of TOTM, there is a need for more advanced and standardized methodologies. omicsonline.orgresearchgate.netresearchgate.net
Future research should aim to:
Improve Sensitivity and Selectivity: Develop analytical techniques capable of detecting and quantifying trace levels of TOTM and its various metabolites. This is crucial for accurate exposure assessment and for studying subtle biological effects.
Standardize Protocols: Establishing standardized methods for sample collection, preparation, and analysis is essential for ensuring data comparability across different studies and laboratories. nih.gov
Address Complex Matrices: Focus on overcoming the challenges of extracting and analyzing these compounds from intricate environmental and biological samples, where matrix effects can interfere with detection. nih.govnih.gov The lack of sensitive methods has made it difficult to recover oocysts from the environment, a challenge that could be analogous to detecting low levels of TOTM. nih.gov
Mechanistic Toxicology and Systems Biology Approaches
While some toxicological studies on TOTM exist, a deeper understanding of its mechanisms of action at the molecular level is required. omicsonline.orgcpsc.gov Studies have investigated effects like liver enzyme induction and weak estrogenic activity, but the precise cellular pathways involved are not fully elucidated. omicsonline.orgscbt.comcpsc.gov
The application of modern toxicological approaches represents a significant future direction:
Mechanistic Toxicology: Further in vitro and in silico studies are needed to explore the interaction of TOTM and its metabolites with cellular receptors (e.g., estrogen, androgen, and thyroid receptors) and to map their effects on key cellular processes like steroid synthesis. nih.gov
Systems Biology: This holistic approach integrates large-scale biological data from genomics, transcriptomics, proteomics, and metabolomics with computational modeling. fiveable.menih.gov Applying systems biology to TOTM toxicology would allow researchers to build predictive models of its effects, identify key toxicity pathways, and gain a comprehensive understanding of how biological systems respond to exposure. fiveable.menih.gov This can help bridge the gap between exposure and adverse outcomes, enhancing risk assessment.
Q & A
What methodologies are recommended for synthesizing high-purity TOTM, and how is purity verified?
Answer:
TOTM synthesis typically involves catalytic esterification of trimellitic anhydride with 2-ethylhexanol. Advanced methods use composite catalysts (e.g., titanium-based or tin-doped silica) to improve yield and reduce side reactions. Post-synthesis purification includes vacuum distillation and molecular sieve drying (0.4 nm porosity) to remove residual alcohols and water . Purity verification employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and detect contaminants .
- Chromatography : Gas chromatography (GC) with >97.0% purity thresholds ensures compliance with industrial standards like HG/T 3874-2018 .
- Colorimetric Tests : The Finished Ester Color (FEC) test evaluates product quality by analyzing ester color stability post-synthesis .
How do TOTM’s thermophysical properties support its use as a reference fluid in high-pressure viscometry?
Answer:
TOTM’s low volatility, thermal stability (up to 473 K), and Newtonian behavior under high pressure (0.1–200 MPa) make it ideal for calibrating viscometers. Key properties include:
- Viscosity : Ranges from 1.6 to 755 mPa·s across 303–473 K, validated via vibrating wire and capillary viscometry .
- Density and Surface Tension : Density (0.98 g/cm³ at 25°C) and surface tension (30.3 mN/m at 25°C) are critical for modeling lubrication and fluid dynamics .
- Pressure-Temperature Correlation : A standardized viscosity equation integrates these parameters for industrial applications like oil exploration .
What experimental designs are effective for resolving contradictions in TOTM’s hepatotoxicity compared to DEHP?
Answer:
Contradictory findings on liver toxicity (e.g., similar morphological changes to DEHP in rats vs. differing metabolic pathways) require:
- Comparative Dose-Response Studies : Administer TOTM and DEHP at equivalent doses (e.g., 200–1000 mg/kg/day) to assess hepatic enzyme activity (e.g., CYP450) and peroxisome proliferation .
- Metabolite Profiling : Use LC-MS/MS to quantify mono-(2-ethylhexyl) trimellitate (MEHTM) isomers and compare their accumulation rates to DEHP metabolites .
- In Vitro Models : Rat primary hepatocyte assays evaluate unscheduled DNA synthesis and mitochondrial dysfunction under controlled conditions .
What advanced analytical techniques optimize detection of TOTM metabolites in biological matrices?
Answer:
Sensitive detection of TOTM metabolites (e.g., 1-MEHTM and 2-MEHTM) in urine or blood involves:
- Online Solid-Phase Extraction (SPE) : Reduces matrix interference and enhances recovery rates .
- UHPLC-MS/MS : Achieves limits of detection (LOD) <1 ng/mL using reverse-phase C18 columns and isotope-labeled internal standards .
- Isomeric Separation : Hydrophilic interaction liquid chromatography (HILIC) resolves structurally similar metabolites, critical for accurate toxicokinetic modeling .
How can researchers address discrepancies in TOTM’s thermal decomposition profiles across studies?
Answer:
Variations in reported decomposition temperatures (e.g., 260°C vs. 414°C ) arise from differing experimental setups. Mitigation strategies include:
- Standardized Thermogravimetric Analysis (TGA) : Conduct tests under inert atmospheres (N₂ or Ar) with controlled heating rates (e.g., 10°C/min) .
- Headspace GC-MS : Identifies volatile decomposition products (e.g., 2-ethylhexanol) released during thermal stress, linking degradation pathways to material performance .
- Cross-Validation : Compare results with independent datasets (e.g., NIST reference materials) to ensure methodological consistency .
What regulatory considerations govern TOTM’s use in medical-grade PVC devices?
Answer:
TOTM’s adoption in medical tubing and bags requires compliance with:
- Leachability Standards : LC-MS/MS protocols quantify residual TOTM in PVC extracts, with thresholds <0.1 µg/mL per ISO 10993 .
- Toxicological Dossiers : Subchronic studies (28-day rat oral toxicity) must demonstrate no observed adverse effect levels (NOAEL) ≥1000 mg/kg/day .
- Flame Retardancy : Hybrid materials combining TOTM with tin-doped silica improve PVC’s UL94 ratings while maintaining mechanical properties .
How does TOTM’s plasticization efficiency in PVC compare to phthalates under varying humidity conditions?
Answer:
Efficiency is evaluated via:
- Dynamic Mechanical Analysis (DMA) : Measures glass transition temperature (Tg) reduction; TOTM achieves Tg shifts comparable to DEHP (ΔTg ≈ −40°C) but with lower humidity sensitivity due to its branched alkyl structure .
- ATR-IR Spectroscopy : Tracks polymer-plasticizer interactions; TOTM’s ester carbonyl groups exhibit stable hydrogen bonding with PVC, reducing migration rates in humid environments .
- Accelerated Aging Tests : Expose PVC films to 85% relative humidity (RH) at 60°C for 1,000 hours; TOTM shows <5% mass loss vs. 10–15% for linear phthalates .
What statistical approaches resolve batch-to-batch variability in TOTM’s viscosity data?
Answer:
Multivariate regression models account for variability by integrating:
- Batch Purity : NMR-determined purity thresholds (>99%) as a covariate .
- Pressure-Temperature Interactions : Use the Vogel-Fulcher-Tammann equation to normalize viscosity across batches .
- Interlaboratory Comparisons : Collaborative studies under IATP guidelines reduce measurement uncertainties to <2% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
